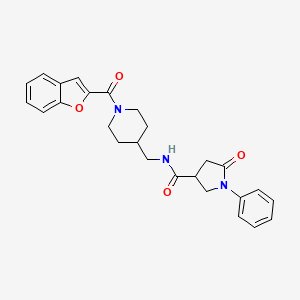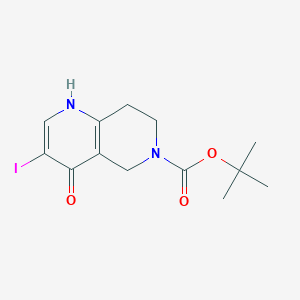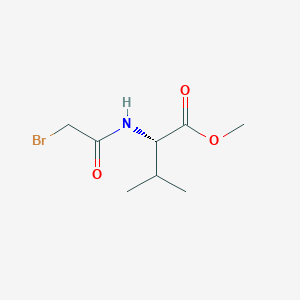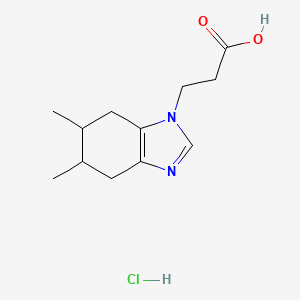
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a pyrrolidine ring . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, and its molar refractivity is 116.5±0.3 cm3 . It has a polar surface area of 92 Å2 and a polarizability of 46.2±0.5 10-24 cm3 . Its surface tension is 57.1±3.0 dyne/cm, and it has a molar volume of 324.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Disposition and Metabolism
A study detailed the disposition and metabolism of a related orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic pathways involved. The compound underwent extensive metabolism with principal routes via oxidation, leading to significant findings on its elimination and the identification of major metabolites. This research provides insights into the metabolic fate of such compounds, contributing to the understanding of their pharmacokinetic profiles (Renzulli et al., 2011).
Synthesis and Neuroleptic Activity
Another study focused on the synthesis and evaluation of benzamides, including compounds structurally related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, for potential neuroleptic activity. The research highlighted the synthesis process and the activity of these compounds, providing valuable information on their potential applications in neuroscience (Iwanami et al., 1981).
Sigma Receptor Ligands
A study on the synthesis of benzofuran-2-carboxamide ligands, selective for sigma receptors, demonstrates the chemical versatility and potential therapeutic applications of compounds within this class. These ligands exhibited high affinity for the sigma-1 receptor, suggesting their potential use in developing novel treatments targeting sigma receptors (Marriott et al., 2012).
Antimicrobial Screening
Research on novel derivatives, including the synthesis and antimicrobial screening of benzofuran and pyrrolidine related compounds, showcases the broad spectrum of applications these compounds may have, including antibacterial properties. Such studies contribute to the search for new antimicrobial agents (Idrees et al., 2019).
Chromoionophore Synthesis
The synthesis and characterization of carbonyl thiourea derivatives with potential applications as chromoionophores further illustrate the diverse scientific applications of compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. These studies explore their use in sensing applications, demonstrating the compound's relevance in analytical chemistry (IOSR Journals et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-15-20(17-29(24)21-7-2-1-3-8-21)25(31)27-16-18-10-12-28(13-11-18)26(32)23-14-19-6-4-5-9-22(19)33-23/h1-9,14,18,20H,10-13,15-17H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTAFMKGEVYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)


![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)


![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2443546.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide](/img/structure/B2443548.png)
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)

![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)
![4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)

